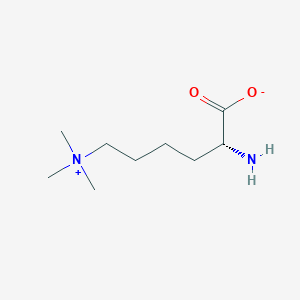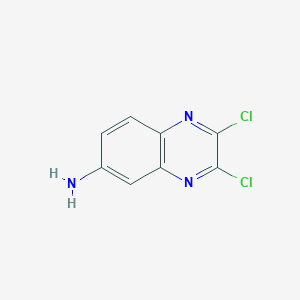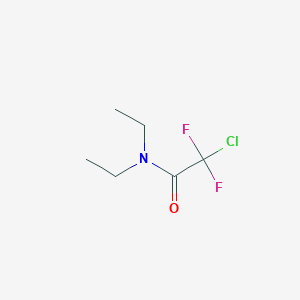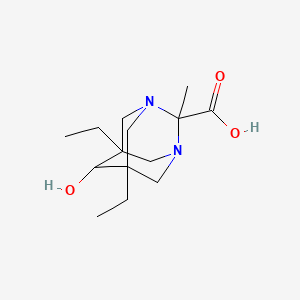
1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzene ring, along with an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-2-chloro-6-fluoroaniline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-fluorophenyl)ethan-1-one: Similar structure but lacks the amino group.
1-(2-Chloro-6-fluorophenyl)ethan-1-ol: Contains a hydroxyl group instead of a ketone.
2-(4-Fluorophenyl)ethan-1-amine: Lacks the chloro and ketone groups.
Uniqueness: 1-(3-Amino-2-chloro-6-fluorophenyl)ethan-1-one is unique due to the combination of the amino, chloro, and fluoro groups on the benzene ring, along with the ethanone moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H7ClFNO |
|---|---|
Poids moléculaire |
187.60 g/mol |
Nom IUPAC |
1-(3-amino-2-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,11H2,1H3 |
Clé InChI |
VOEMZEVDJGXRJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
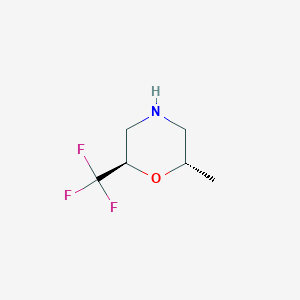

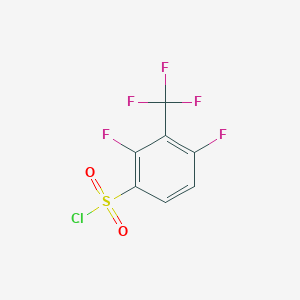
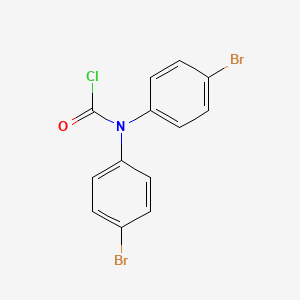
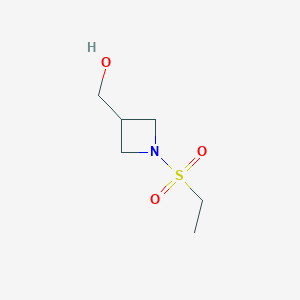

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
